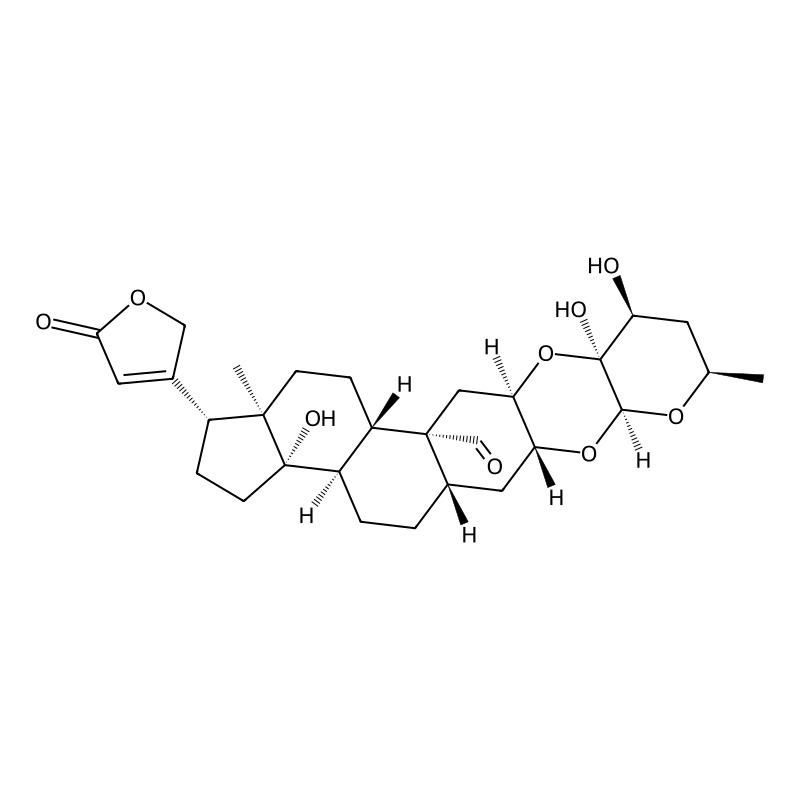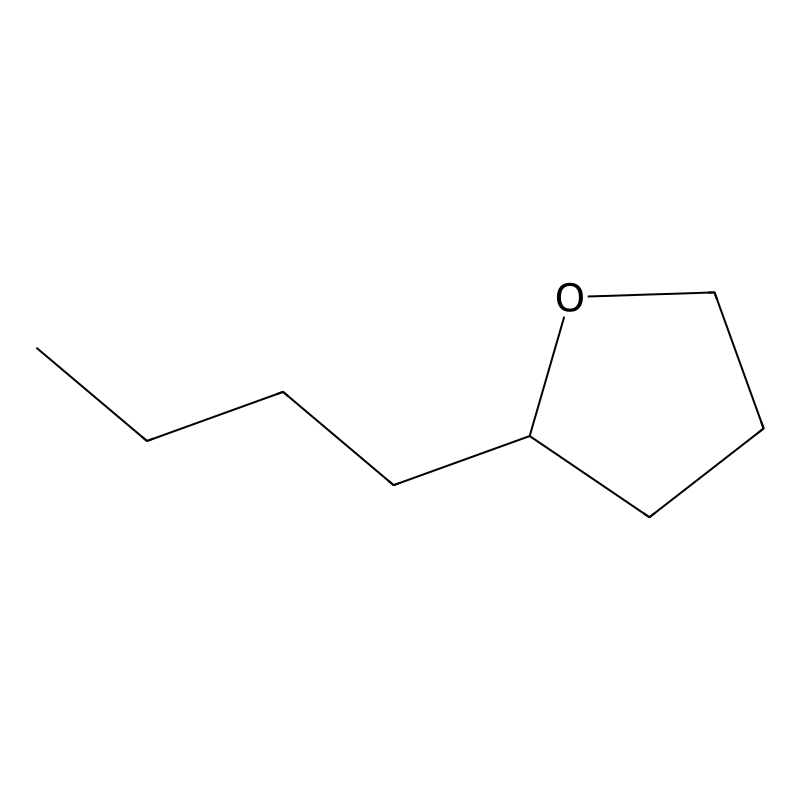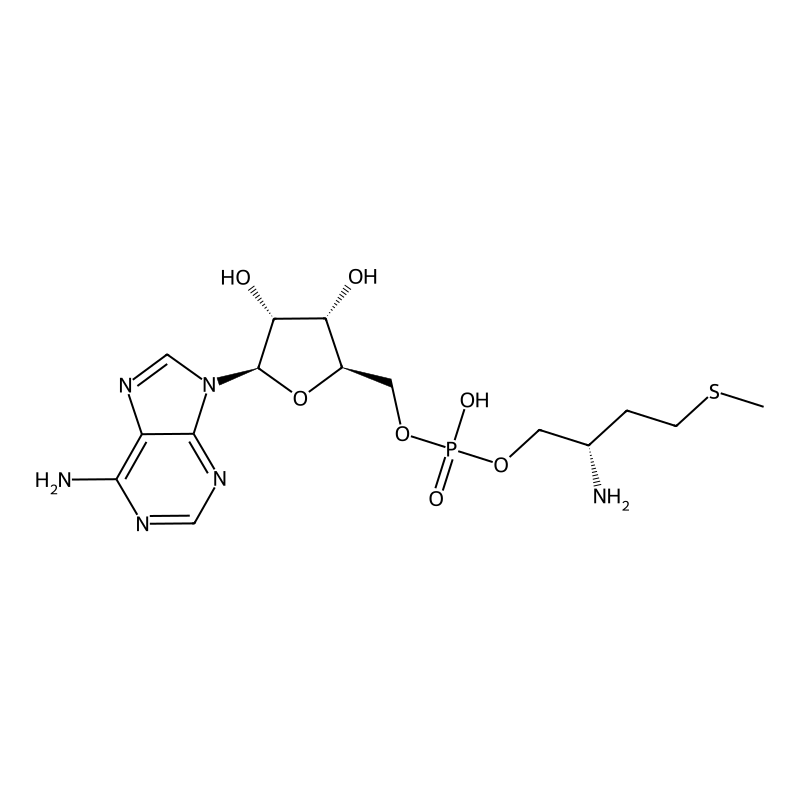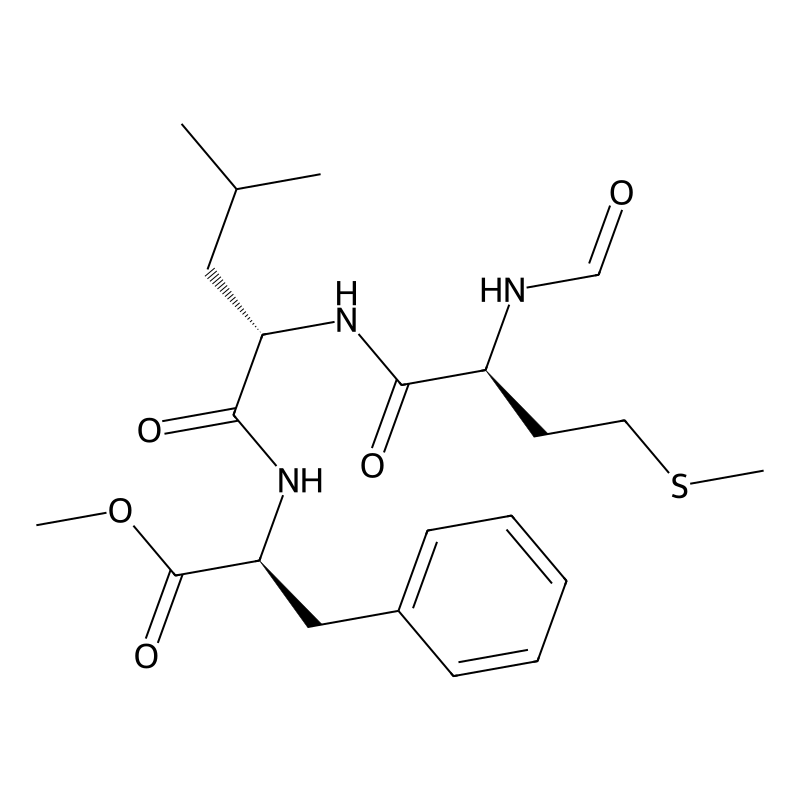N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide is an organic molecule belonging to the class of aromatic amides. Information on its origin and specific significance in scientific research is currently limited. However, aromatic amides are a broad class of organic compounds with various applications in research [].
Molecular Structure Analysis
The molecule consists of a central benzamide group (benzoic acid linked to an amide group), with a tert-butyl group (bulky three-carbon group) attached to one of the benzene rings and a 4-amino-2-methylphenyl group (aniline with a methyl group attached to position 2 and an amino group at position 4) attached to the nitrogen of the amide group [].
Chemical Reactions Analysis
Specific reactions involving N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide are not widely reported in scientific literature at this time. However, as an aromatic amide, it may undergo typical amide reactions such as hydrolysis (breaking of the amide bond) under specific conditions [].
Availability and Use:
N-(4-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, also known as N-(4-amino-2-methylphenyl)-N-(4-tert-butyl)benzamide, is a chemical available from various scientific suppliers .
Scientific literature suggests its use in proteomics research, particularly in the context of ubiquitination assays. Ubiquitination is a cellular process that attaches a molecule called ubiquitin to proteins, often marking them for degradation. Researchers use ubiquitination assays to study protein function, degradation, and signaling pathways. []








